Carboxazole
Overview
Description
Carboxazole is a carbamate pesticide derived from carbamic acid. It is known for its insecticidal properties and is widely used in homes, gardens, and agriculture. This compound is a cholinesterase inhibitor, which means it suppresses the action of acetylcholine esterase, an enzyme essential for the proper functioning of the nervous system .
Preparation Methods
Carboxazole can be synthesized through various methods. One common method involves the reaction of methyl isocyanate with 5-tert-butyl-1,2-oxazole-3-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as anhydrous aluminum chloride under controlled temperature and pressure conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Carboxazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Carboxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: this compound is studied for its effects on cholinesterase enzymes and its potential use as a biochemical tool.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases involving cholinesterase dysfunction.
Industry: This compound is used in the production of pesticides and other agrochemicals .
Mechanism of Action
Carboxazole exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholine esterase. This inhibition is reversible and involves the carbamoylation of the active sites of the enzymes. By suppressing the action of acetylcholine esterase, this compound increases the levels of acetylcholine in the nervous system, leading to overstimulation of cholinergic receptors .
Comparison with Similar Compounds
Carboxazole is similar to other carbamate pesticides such as carbaryl and aldicarb. it is unique in its specific structure and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Similar compounds include:
Carbaryl: Another widely used carbamate pesticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Methomyl: A carbamate insecticide with a broad spectrum of activity .
This compound stands out due to its specific molecular structure, which allows for unique interactions with cholinesterase enzymes and other biological targets.
Properties
IUPAC Name |
methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-5-7(11-14-6)10-8(12)13-4/h5H,1-4H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUYPJJFHYFLBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204390 | |
Record name | Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55808-13-4 | |
Record name | Carboxazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055808134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWU9B4W5EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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